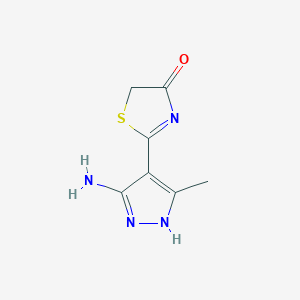
n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide: is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a methoxyphenyl group, a pyrazole ring, and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide typically involves the reaction of 3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with acetic anhydride to yield the pyrazole ring. The final step involves the acetylation of the pyrazole derivative to form the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the reaction conditions for large-scale synthesis. This includes controlling temperature, pressure, and the use of catalysts to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced pyrazole derivatives.
Substitution: Formation of substituted aromatic and pyrazole compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
n-(4-Methoxyphenyl)acetamide: Similar structure but with a different substitution pattern on the aromatic ring.
n-(3-Methylphenyl)acetamide: Contains a methyl group instead of a methoxy group.
n-(3-Hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group.
Uniqueness: n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the pyrazole ring and the acetamide group also contributes to its distinct properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
111252-71-2 |
|---|---|
Formule moléculaire |
C12H13N3O3 |
Poids moléculaire |
247.25 g/mol |
Nom IUPAC |
N-[1-(3-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)13-11-7-12(17)15(14-11)9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,13,14,16) |
Clé InChI |
KNIFFCXZCRDOLO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NN(C(=O)C1)C2=CC(=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


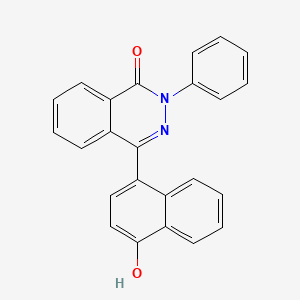

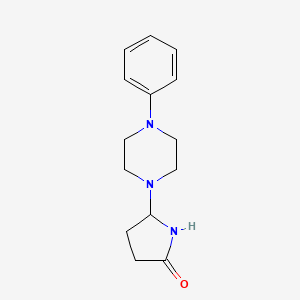
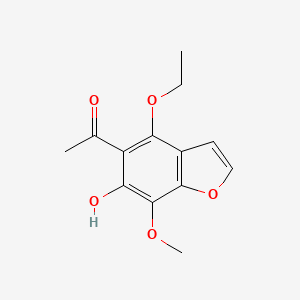
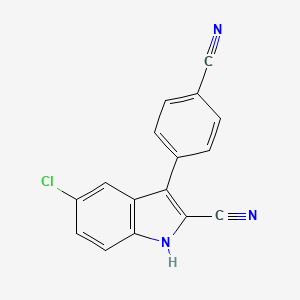

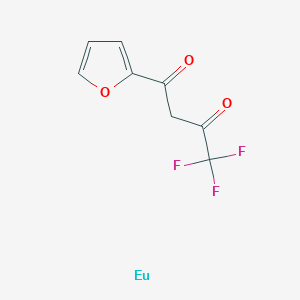
![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
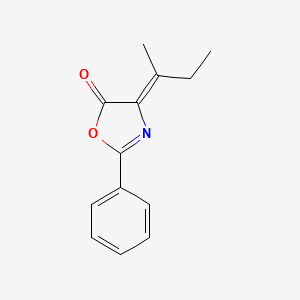
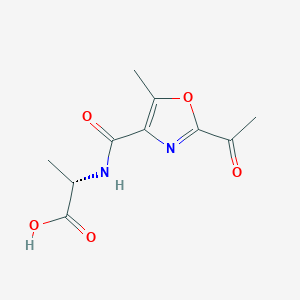
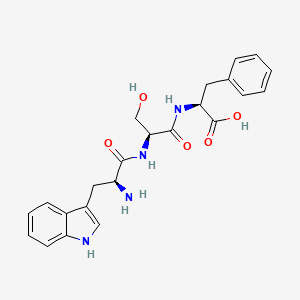
![N-[2-(1-benzofuran-3-yl)ethyl]-2-iodobenzamide](/img/structure/B12898649.png)
